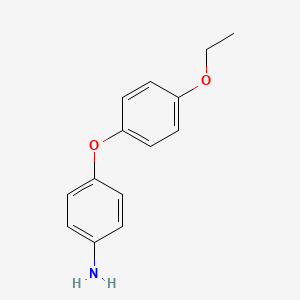

4-(4-Ethoxyphenoxy)aniline

Description

4-(4-Ethoxyphenoxy)aniline is a substituted aniline derivative featuring an ethoxyphenoxy group at the para position of the aromatic amine. Its molecular structure combines an aniline core with a 4-ethoxyphenoxy substituent, imparting unique electronic and steric properties. The compound has been utilized in research settings, particularly in synthesizing Schiff bases and coordination complexes, as evidenced by its role in forming (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol .

Properties

IUPAC Name |

4-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-12-7-9-14(10-8-12)17-13-5-3-11(15)4-6-13/h3-10H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWNMXJIYCVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965965 | |

| Record name | 4-(4-Ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-67-6 | |

| Record name | 4-(4-Ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenoxy)aniline typically involves the nucleophilic substitution of 4-nitrophenol with 4-ethoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various electrophiles like halogens, nitrating agents.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-(4-Ethoxyphenoxy)aniline has been studied for its antimicrobial properties. Research indicates that derivatives of aniline compounds, including this compound, exhibit notable efficacy against various bacterial strains. This makes it a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant bacteria.

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, it can be used in synthesizing quinazolinone derivatives, which are known for their anti-inflammatory and analgesic properties. The synthesis typically involves controlled reactions with other reagents to form the desired pharmacophores.

Material Science

Polymer Synthesis

In material science, this compound is utilized in the production of polymers with specific functionalities. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific chemical functionalities. This application is particularly relevant in the development of smart materials and coatings that respond to environmental stimuli .

Nanocomposites

The compound is also explored in the synthesis of nanocomposites, where it acts as a stabilizing agent or functional group that enhances the interaction between organic and inorganic components. Such nanocomposites are valuable in electronics, sensors, and biomedical applications due to their enhanced properties compared to traditional materials .

Environmental Applications

Pollutant Remediation

Research has indicated that this compound can be used in environmental remediation processes. Its ability to interact with various pollutants makes it suitable for developing adsorbents that can capture harmful substances from wastewater or contaminated soil. Studies have shown promising results in its effectiveness for removing heavy metals and organic pollutants from aquatic environments .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A detailed study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The study employed standard microbiological techniques to assess the compound's activity against several pathogenic strains, demonstrating significant inhibitory effects.

- Polymer Risk Assessment : In an assessment focused on polymer applications, researchers explored the safety and ecological impact of polymers derived from compounds like this compound. The findings highlighted low ecological hazard potential while emphasizing the need for case-by-case evaluations regarding toxicity and environmental impact .

- Nanocomposite Development : A research team investigated the incorporation of this compound into polymer matrices for nanocomposite applications. The study showed improved thermal stability and mechanical strength, making these materials suitable for advanced engineering applications .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxy-Substituted Anilines

Key Observations :

- Reactivity: The ethoxyphenoxy group in this compound enhances steric hindrance, which may slow nucleophilic reactions compared to smaller substituents like methoxy .

Heterocyclic and Aromatic Ring-Substituted Anilines

Key Observations :

- Electronic Effects: Electron-rich heterocycles (e.g., imidazole in 4-(1H-Imidazol-1-yl)aniline) increase basicity compared to ethoxyphenoxy-substituted anilines, influencing coordination behavior .

- Thermal Stability : Higher melting points in heterocyclic derivatives (e.g., 143–147°C for 4-(1H-Imidazol-1-yl)aniline) suggest stronger intermolecular interactions compared to alkoxy-substituted analogs .

Reactivity Trends :

- Electron-donating groups (e.g., ethoxy) activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., nitro) deactivate it .

- Steric hindrance from the ethoxyphenoxy group in this compound may limit its participation in coupling reactions compared to less hindered analogs .

Biological Activity

4-(4-Ethoxyphenoxy)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C15H17NO3

- IUPAC Name : this compound

The presence of both an ethoxy group and an aniline moiety suggests that this compound may exhibit a range of biological activities, particularly in pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Ethoxyphenol : The starting material, 4-ethoxyphenol, is synthesized through the ethylation of phenol.

- Formation of Aniline Derivative : The reaction of 4-ethoxyphenol with an appropriate aniline derivative under acidic or basic conditions leads to the formation of this compound.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism of Action : It has been observed to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to that of well-known anticancer agents like paclitaxel .

- Case Study : A study reported that derivatives of anilinoquinazoline, which share structural similarities with this compound, demonstrated potent cytotoxic effects against various cancer cell lines. The most effective compounds showed IC50 values ranging from 25 to 682 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Various derivatives have shown activity against a range of bacterial strains. For example, compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Inhibition against S. aureus & E. coli | |

| Cytotoxicity | IC50 values between 25-682 nM |

Research Findings and Case Studies

- Anticancer Screening : A notable study involved the synthesis and evaluation of novel substituted anilines, including those related to this compound. These compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results in tumor growth inhibition without significant toxicity .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could induce cell cycle arrest at the G2/M phase, thus preventing cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.